2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
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Overview
Description
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with the molecular formula C13H14N2O4. It is characterized by the presence of an imidazolidinone ring substituted with a methyl group and a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Substitution Reactions:
Final Functionalization: The acetic acid moiety is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies exploring its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenylacetic acid: Shares the 4-methylphenyl group but lacks the imidazolidinone ring.
Diphenhydramine: Contains a similar aromatic structure but differs in its functional groups and overall structure.
Uniqueness
2-[4-Methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to the presence of both the imidazolidinone ring and the 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
IUPAC Name |
2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-3-5-9(6-4-8)13(2)11(18)15(7-10(16)17)12(19)14-13/h3-6H,7H2,1-2H3,(H,14,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNBLFRPIQROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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